molecular formula C10H7NO2S B1309445 2-(Thiophen-2-YL)nicotinic acid CAS No. 893723-52-9

2-(Thiophen-2-YL)nicotinic acid

Cat. No. B1309445
CAS RN: 893723-52-9
M. Wt: 205.23 g/mol
InChI Key: NEDQFAWTSUPIEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(Thiophen-2-YL)nicotinic acid”:

Fungicidal Activity

Derivatives of “2-(Thiophen-2-YL)nicotinic acid” have been shown to possess promising fungicidal activity. For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated efficacy against cucumber downy mildew, with some compounds outperforming commercial fungicides .

Antitubercular Activity

Research has also explored the antitubercular potential of nicotinic acid derivatives. Synthesized compounds have been evaluated for their in vitro antimycobacterial activity against M. tuberculosis, which suggests potential applications in treating tuberculosis .

Agricultural Applications

In agriculture, nicotinic acid derivatives, including those with a thiophene moiety, are utilized in various capacities such as herbicides, insecticides, and fungicides for crop protection .

MDPI - Fungicidal Activity MDPI - Antitubercular Activity Consensus - Fungicidal Activity

Future Directions

Based on the modification of natural products and the active substructure splicing method, N - (thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . Compound 4f is also a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .

properties

IUPAC Name

2-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDQFAWTSUPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406256
Record name 2-thiophen-2-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893723-52-9
Record name 2-thiophen-2-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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